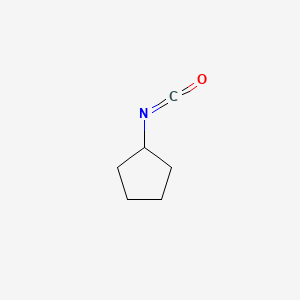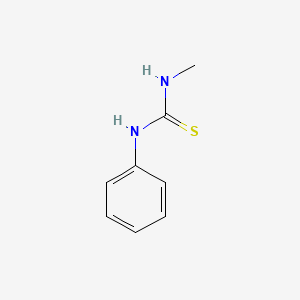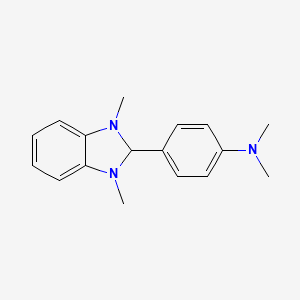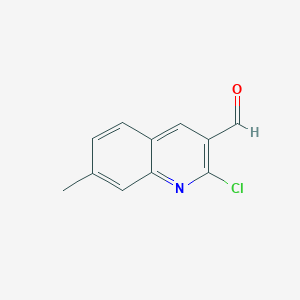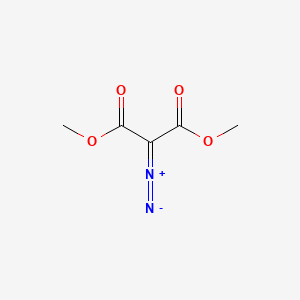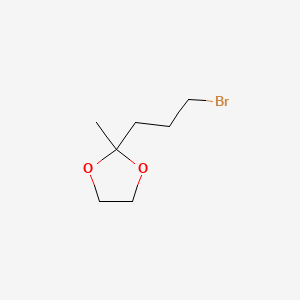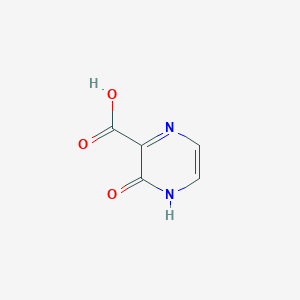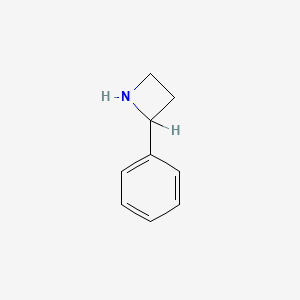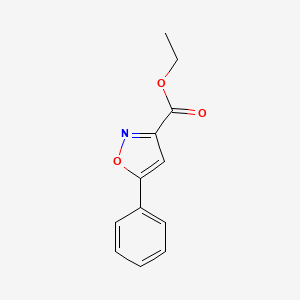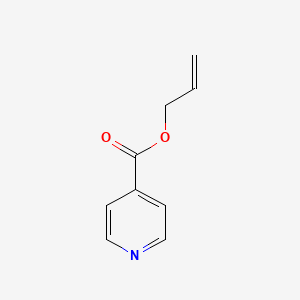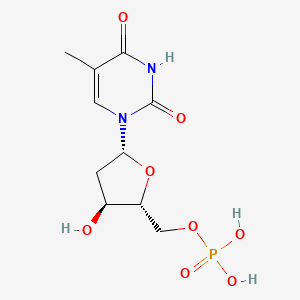
胸腺嘧啶-5'-磷酸
描述
胸腺嘧啶单磷酸,也称为胸腺嘧啶酸或脱氧胸腺嘧啶单磷酸,是一种核苷酸,作为 DNA 中的单体。它是磷酸与核苷胸腺嘧啶的酯。 胸腺嘧啶单磷酸由一个磷酸基团、戊糖脱氧核糖和碱基胸腺嘧啶组成 。这种化合物在 DNA 的合成和修复中起着至关重要的作用,使其对细胞生长和复制至关重要。
科学研究应用
胸腺嘧啶单磷酸在科学研究中具有多种应用:
化学: 它被用作合成 DNA 和 RNA 类似物的构建块。
生物学: 胸腺嘧啶单磷酸对于研究 DNA 复制和修复机制至关重要。
作用机制
胸腺嘧啶单磷酸主要通过其在 DNA 合成中的作用发挥作用。它位于脱氧胸腺嘧啶三磷酸 (dTTP) 合成的从头合成途径和补救途径的交汇处。 胸腺嘧啶单磷酸被磷酸化为脱氧胸腺嘧啶二磷酸 (dTDP),然后磷酸化为脱氧胸腺嘧啶三磷酸 (dTTP),在复制过程中被整合到 DNA 中 。 胸腺嘧啶合成酶催化脱氧尿嘧啶单磷酸转化为胸腺嘧啶单磷酸,这是 DNA 合成中的一个关键步骤 .
生化分析
Biochemical Properties
Thymidine-5’-phosphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for thymidine kinase, an enzyme that catalyzes the phosphorylation of thymidine, converting it into thymidine diphosphate . This reaction is a key step in the salvage pathway of DNA synthesis .
Cellular Effects
Thymidine-5’-phosphate has significant effects on various types of cells and cellular processes. It is essential for DNA synthesis and repair, influencing cell function significantly . It impacts cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for DNA replication .
Molecular Mechanism
The molecular mechanism of Thymidine-5’-phosphate primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves binding interactions with enzymes like thymidine kinase and thymidylate kinase . The activation or inhibition of these enzymes can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymidine-5’-phosphate can change over time. It is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to DNA synthesis and repair .
Dosage Effects in Animal Models
The effects of Thymidine-5’-phosphate can vary with different dosages in animal models . High doses could potentially lead to toxic or adverse effects, although specific threshold effects would depend on the particular study and animal model used .
Metabolic Pathways
Thymidine-5’-phosphate is involved in the salvage pathway of DNA synthesis . It interacts with enzymes like thymidine kinase and thymidylate kinase, which help convert it into dTTP . This process can affect metabolic flux or metabolite levels .
Transport and Distribution
Thymidine-5’-phosphate is transported and distributed within cells and tissues. It is converted into dTTP in the cytosol, and this dTTP is then imported into the nucleus for DNA synthesis . The transport and distribution of Thymidine-5’-phosphate can be influenced by various transporters or binding proteins .
Subcellular Localization
Thymidine-5’-phosphate is primarily located in the cytosol, where it is converted into dTTP . It can also be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications . Its subcellular localization can influence its activity or function .
准备方法
合成路线和反应条件: 胸腺嘧啶单磷酸可以通过酶促和化学方法合成。一种常见的方法是使用胸腺嘧啶作为脱氧核糖供体,使用鸟苷三磷酸 (GTP) 作为磷酸供体。 该反应由脱氧核糖基转移酶 II 和脱氧胞苷激酶等酶在单釜反应体系中催化 。这种方法高效且经济,可以生产出高质量的胸腺嘧啶单磷酸。
工业生产方法: 胸腺嘧啶单磷酸的工业生产通常涉及从鲑鱼精液等来源中提取的 DNA 的水解。使用磷酸二酯酶将 DNA 水解成其组成核苷酸,包括胸腺嘧啶单磷酸。 然后使用阴离子交换树脂分离所得混合物 。该过程虽然复杂且耗时,但可以同时生产多种核苷酸。
化学反应分析
反应类型: 胸腺嘧啶单磷酸经历各种化学反应,包括氧化、还原和取代。 它可以通过与磷酸基团的配位共价相互作用与金属离子(例如铜(II))形成配合物 .
常用试剂和条件: 涉及胸腺嘧啶单磷酸的反应中常用的试剂包括甲醛、四氢叶酸和各种酶,如胸腺嘧啶合成酶 。这些反应通常在生理条件下发生,例如中性 pH 和体温。
形成的主要产物: 一个重要的反应是胸腺嘧啶合成酶对脱氧尿嘧啶单磷酸 (dUMP) 的甲基化,形成胸腺嘧啶单磷酸。 该反应对于 DNA 复制和修复至关重要 .
相似化合物的比较
胸腺嘧啶单磷酸可以与其他核苷酸进行比较,例如脱氧尿嘧啶单磷酸 (dUMP) 和脱氧胞嘧啶单磷酸 (dCMP)。 与需要甲基化才能形成胸腺嘧啶单磷酸的 dUMP 不同,dCMP 在没有修饰的情况下直接整合到 DNA 中 。胸腺嘧啶单磷酸在其作为唯一包含胸腺嘧啶的核苷酸的作用中是独一无二的,使其对于 DNA 的稳定性和完整性至关重要。
类似化合物:
- 脱氧尿嘧啶单磷酸 (dUMP)
- 脱氧胞嘧啶单磷酸 (dCMP)
- 脱氧腺嘌呤单磷酸 (dAMP)
- 脱氧鸟嘌呤单磷酸 (dGMP)
胸腺嘧啶单磷酸在 DNA 合成和修复中的独特作用,以及它与胸腺嘧啶合成酶等酶的特定相互作用,突出了它在生物学和医学研究中的重要性。
属性
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZYWVXFNDGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2O8P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861902 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365-07-1 | |
| Record name | thymidylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


